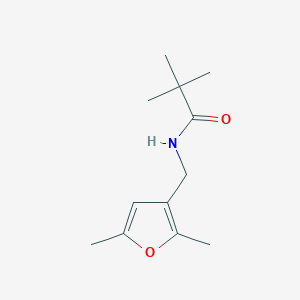
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate, also known as TBC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate can cause changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate has been shown to have significant anticancer and anti-inflammatory effects in vitro. In addition, it has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate in lab experiments is its potent anticancer activity, which makes it a promising candidate for further investigation as a potential cancer treatment. However, one limitation is that Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate. One area of interest is investigating its potential use as a cancer treatment, either alone or in combination with other drugs. Another area of interest is investigating its potential use as an anti-inflammatory agent, as well as its potential applications in other areas of medicinal chemistry. Further research is also needed to fully understand the mechanism of action of Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate and its potential side effects.
Méthodes De Synthèse
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate can be synthesized through a multistep process, starting with the reaction of 3-hydroxyacetophenone with tert-butyl carbamate, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reaction of the intermediate product with 3-(dimethylamino)propionyl chloride to yield Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate has been found to exhibit significant anticancer activity, specifically against colon and breast cancer cells. It works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain inflammatory mediators.
Propriétés
IUPAC Name |
tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-7-10-15(22)20-16-13-11-8-9-12-14(13)21(19(16,5)6)17(23)24-18(2,3)4/h8-9,11-12,16H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCRIOSEKABNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1C2=CC=CC=C2N(C1(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(but-2-ynoylamino)-2,2-dimethyl-3H-indole-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2604296.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)
![Tert-butyl N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2604300.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2604302.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B2604303.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2604306.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604311.png)
![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604316.png)
![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2604317.png)